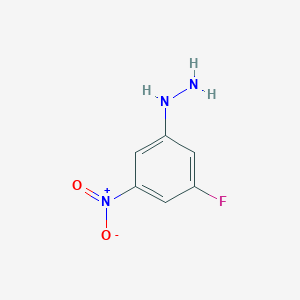
3-Fluoro-5-nitrophenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitrophenylhydrazine is an organic compound that belongs to the class of phenylhydrazines It is characterized by the presence of a fluorine atom at the third position and a nitro group at the fifth position on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrophenylhydrazine typically involves the nitration of 3-fluoroaniline followed by the reduction of the nitro group to form the corresponding hydrazine derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-nitrophenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitrophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitrophenylhydrazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate enzymatic activities and affect cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-nitroaniline: Similar structure but lacks the hydrazine group.
5-Nitro-2-fluorophenylhydrazine: Different substitution pattern on the phenyl ring.
3-Fluoro-4-nitrophenylhydrazine: Different position of the nitro group.
Uniqueness
3-Fluoro-5-nitrophenylhydrazine is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H6FN3O2 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
(3-fluoro-5-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-5(9-8)3-6(2-4)10(11)12/h1-3,9H,8H2 |
InChI-Schlüssel |
WGIHZAWHGWUNIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)


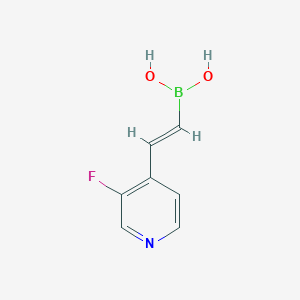
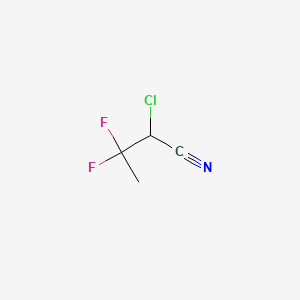
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
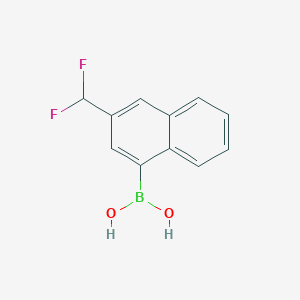
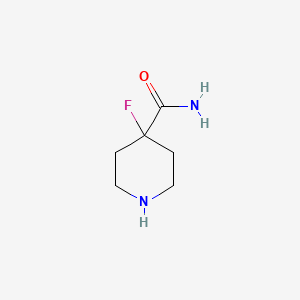

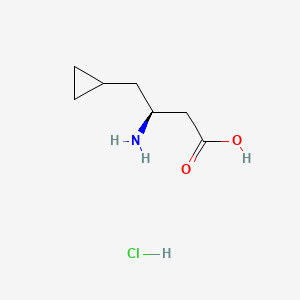
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)

